Product packaging for 5-Iodo-3-methyl-2-(methylthio)pyridine(Cat. No.:CAS No. 1809158-03-9)

5-Iodo-3-methyl-2-(methylthio)pyridine

Cat. No.: B3247182
CAS No.: 1809158-03-9
M. Wt: 265.12 g/mol
InChI Key: ODRYJLYAZRQEDH-UHFFFAOYSA-N
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Description

5-Iodo-3-methyl-2-(methylthio)pyridine is a halogenated pyridine derivative serving as a versatile intermediate in organic synthesis and medicinal chemistry research. The iodine atom at the 5-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the introduction of diverse structural motifs for the construction of complex molecules . This compound is part of a class of 5-iodo-3-pyridyl derivatives that have been investigated in the synthesis of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are significant targets in neuroscience research . Available with a purity of 97% , it is typically supplied as a solid and should be stored at 2-8°C to maintain stability . This product is intended for research purposes and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8INS B3247182 5-Iodo-3-methyl-2-(methylthio)pyridine CAS No. 1809158-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-3-methyl-2-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRYJLYAZRQEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1SC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272468
Record name Pyridine, 5-iodo-3-methyl-2-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809158-03-9
Record name Pyridine, 5-iodo-3-methyl-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809158-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-iodo-3-methyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 5 Iodo 3 Methyl 2 Methylthio Pyridine

Reactivity Profile of the C-I Bond on the Pyridine (B92270) Ring

The carbon-iodine bond at the 5-position of the pyridine ring is a focal point for a variety of chemical transformations. Its reactivity is influenced by the electron-deficient nature of the pyridine ring and the excellent leaving group ability of the iodide.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental reaction class. wikipedia.org The pyridine nitrogen atom withdraws electron density from the ring, making it susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This effect is most pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, leading to significant stabilization. stackexchange.comyoutube.comquora.com

The general mechanism is as follows:

Addition of Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a negatively charged Meisenheimer intermediate.

Elimination of Leaving Group: The aromaticity is restored by the elimination of the iodide ion (I⁻), which is an excellent leaving group, yielding the substituted pyridine product.

Cross-Coupling Chemistry (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)

The C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. libretexts.org It is widely used to synthesize biaryl and aryl-heteroaryl compounds. The reaction of 5-Iodo-3-methyl-2-(methylthio)pyridine with various aryl or heteroaryl boronic acids, catalyzed by a palladium complex and a base, would yield the corresponding 5-aryl-3-methyl-2-(methylthio)pyridine derivatives. rsc.orgresearchgate.netresearchgate.net

Reaction Components:

Aryl Halide: this compound

Coupling Partner: Arylboronic acid (Ar-B(OH)₂)

Catalyst: Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) libretexts.org

Base: Carbonates (Na₂CO₃, K₂CO₃), phosphates (K₃PO₄), or hydroxides (NaOH)

Sonogashira Coupling: This reaction creates a C-C bond between the aryl iodide and a terminal alkyne. nih.gov It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.netsoton.ac.uk This method would convert this compound into 5-alkynyl-3-methyl-2-(methylthio)pyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. rsc.org

Reaction Components:

Aryl Halide: this compound

Coupling Partner: Terminal alkyne (R-C≡CH)

Catalyst: Pd complex (e.g., Pd(PPh₃)₂Cl₂) and a Cu(I) salt (e.g., CuI) nih.gov

Base: Amine (e.g., Et₃N, DIPEA)

Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, creating a new C-C bond. This transformation is catalyzed by a palladium complex in the presence of a base. The reaction with this compound would lead to 5-vinyl-substituted pyridine derivatives.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is exceptionally broad in scope and allows for the synthesis of a wide variety of aryl amines from primary or secondary amines and even ammonia (B1221849) equivalents. rug.nl Applying this reaction to this compound would provide access to a range of 5-amino-3-methyl-2-(methylthio)pyridine derivatives. nih.govresearchgate.net

Table 1: Overview of Cross-Coupling Reactions
Reaction NameCoupling PartnerTypical Catalyst/Base SystemProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / K₂CO₃5-Aryl-3-methyl-2-(methylthio)pyridine
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuI / Et₃N5-Alkynyl-3-methyl-2-(methylthio)pyridine
HeckAlkene (H₂C=CHR)Pd(OAc)₂ / P(o-tol)₃ / Et₃N5-Vinyl-3-methyl-2-(methylthio)pyridine
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / BINAP / NaOᵗBu5-(Amino)-3-methyl-2-(methylthio)pyridine

Reductive Dehalogenation and Hydrogenolysis Pathways

The carbon-iodine bond can be cleaved through reductive processes to replace the iodine atom with a hydrogen atom. This transformation is useful for removing a directing group after it has served its synthetic purpose or for accessing the corresponding de-iodinated compound, 3-methyl-2-(methylthio)pyridine.

Catalytic Hydrogenation: A common method for dehalogenation is catalytic hydrogenation. This involves reacting the substrate with hydrogen gas (H₂) over a metal catalyst, most frequently palladium on carbon (Pd/C). masterorganicchemistry.com The reaction readily cleaves the C-I bond.

Conditions: H₂ (1 atm or higher), Pd/C (5-10 mol%), in a solvent like methanol (B129727) or ethanol, often with a base (e.g., NaOAc or Et₃N) to neutralize the HI byproduct.

Transfer Hydrogenolysis: An alternative to using hydrogen gas is transfer hydrogenolysis, which employs a hydrogen donor molecule in the presence of a catalyst. Formate (B1220265) salts, such as sodium formate (HCOONa) or ammonium (B1175870) formate (HCOONH₄), are effective hydrogen sources in conjunction with Pd/C. acs.org This method is often milder and operationally simpler than using pressurized H₂ gas. Other reagents like hydrazine (B178648) hydrochloride in the presence of a base can also achieve this transformation at room temperature. epa.gov

Transformations Involving the Methylthio Moiety on the Pyridine Ring

The methylthio (-SCH₃) group at the C-2 position offers another site for chemical modification, primarily through oxidation or nucleophilic displacement.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These transformations alter the electronic properties of the molecule and can activate the C-2 position for further reactions.

Oxidation to Sulfoxide: Controlled oxidation of the sulfide (B99878) yields the methylsulfinyl derivative (a sulfoxide). This can typically be achieved using one equivalent of a mild oxidizing agent. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.orgacsgcipr.org

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or excess reagent, produces the methylsulfonyl derivative (a sulfone). organic-chemistry.org Using at least two equivalents of m-CPBA or H₂O₂ under more forcing conditions will typically drive the reaction to completion to form the sulfone. nih.gov

Table 2: Reagents for the Oxidation of the Methylthio Group
Target ProductOxidizing AgentTypical Conditions
Sulfoxidem-CPBA (1 equiv.)DCM, 0°C
SulfoxideH₂O₂ (1 equiv.)Acetic Acid, rt
Sulfonem-CPBA (>2 equiv.)DCM, rt to reflux
SulfoneH₂O₂ (>2 equiv.)Acetic Acid, heat
SulfoneKMnO₄Acetone/Water

Nucleophilic Displacement and Exchange Reactions of the Methylthio Group

The methylthio group itself is a poor leaving group for nucleophilic substitution. However, its reactivity can be dramatically enhanced through oxidation. The resulting methylsulfinyl (sulfoxide) and, particularly, the methylsulfonyl (sulfone) groups are excellent leaving groups in SNAr reactions. organic-chemistry.orgnih.gov This strategy, known as "leaving group activation," provides a powerful method for introducing a wide range of nucleophiles at the C-2 position of the pyridine ring.

Once this compound is oxidized to the corresponding sulfone, the 2-methylsulfonyl group can be readily displaced by various nucleophiles such as alkoxides, amines, and thiols under standard SNAr conditions. The reaction is highly favored at the C-2 position due to the strong activation provided by both the adjacent ring nitrogen and the powerful electron-withdrawing sulfonyl group.

Mechanism:

Oxidation: -SCH₃ → -SO₂CH₃

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C-2 position.

Displacement: The methylsulfinate anion (CH₃SO₂⁻) is expelled as the leaving group, yielding the 2-substituted pyridine.

This two-step sequence allows for the introduction of functionalities that may not be possible through direct substitution, providing a versatile route to highly functionalized pyridine derivatives.

Desulfurization Processes

The methylthio group at the C2 position of the pyridine ring can be removed through desulfurization reactions. A widely used method for cleaving carbon-sulfur bonds is treatment with Raney Nickel, a fine-grained, porous nickel-aluminum alloy. researchgate.netmasterorganicchemistry.com This reagent is typically "activated" by leaching the aluminum with sodium hydroxide, leaving a high surface area nickel catalyst saturated with adsorbed hydrogen. masterorganicchemistry.com

In the context of this compound, a Raney Nickel-mediated desulfurization would be expected to reductively cleave the C-S bond, replacing the methylthio group with a hydrogen atom. This process would yield 5-iodo-3-methylpyridine as the primary product. The general reaction involves the hydrogenolysis of the thioether, a transformation for which Raney Nickel is particularly effective. organicreactions.org While specific studies on this compound are not prevalent, the desulfurization of thioethers, including those attached to aromatic and heteroaromatic rings, is a well-established synthetic protocol. researchgate.netnih.gov

Table 1: Representative Desulfurization Reaction

ReactantReagentProductReaction Type
This compoundRaney Nickel5-Iodo-3-methylpyridineDesulfurization

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.org When these reactions do occur, they typically proceed at the C3 and C5 positions to avoid placing a positive charge on the electronegative nitrogen atom in the resonance-stabilized intermediate (the sigma complex). quora.com

In this compound, the outcome of an EAS reaction is governed by the combined directing effects of the existing substituents. The situation is complex:

The pyridine nitrogen is strongly deactivating.

The 3-methyl group is a weak activating group and is ortho, para-directing.

The 5-iodo group is deactivating due to its inductive effect but is ortho, para-directing.

The 2-methylthio group is an activating group and is ortho, para-directing.

Considering these influences, the potential sites for electrophilic attack are the C4 and C6 positions. The C4 position is para to the activating methylthio group and meta to the methyl group. The C6 position is ortho to both the methylthio and iodo groups. Attack at C4 would likely be favored due to the strong activating and para-directing effect of the 2-methylthio group. However, under the strongly acidic conditions often required for EAS reactions like nitration (using HNO₃/H₂SO₄), the pyridine nitrogen would be protonated, further deactivating the entire ring and making substitution even more difficult. rsc.orgchegg.com Kinetic studies on substituted pyridines have shown that the reaction can proceed on either the free base or the protonated conjugate acid, depending on the specific substrate and conditions. rsc.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophile (E⁺)Predicted Major Product(s)Key Directing Group(s)
NO₂⁺4-Nitro-5-iodo-3-methyl-2-(methylthio)pyridine2-Methylthio (para)
Br⁺4-Bromo-5-iodo-3-methyl-2-(methylthio)pyridine2-Methylthio (para)

Functional Group Interconversions of Peripheral Substituents

The substituents on the pyridine ring offer multiple avenues for further chemical modification.

Reactions at the Iodo Group: The iodine atom at the C5 position is a particularly versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective transformations under conditions that leave the other functional groups intact. acs.org

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters would introduce new aryl or vinyl substituents at the C5 position. rsc.orgresearchgate.netresearchgate.net

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, would yield 5-alkynyl-3-methyl-2-(methylthio)pyridines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for aryl iodides. tandfonline.com

Heck Reaction: The reaction with alkenes would lead to the formation of 5-alkenyl-3-methyl-2-(methylthio)pyridines, typically with high stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.orglibretexts.org

Reactions at the Methylthio Group: The sulfur atom of the methylthio group is susceptible to oxidation.

Oxidation to Sulfoxide and Sulfone: Treatment with controlled amounts of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the thioether to the corresponding sulfoxide (a single oxidation) or sulfone (a double oxidation). organic-chemistry.orgnih.govresearchgate.net These transformations are valuable as they significantly alter the electronic properties and steric bulk of the substituent at the C2 position. The selective oxidation to sulfoxides can often be achieved under mild, transition-metal-free conditions. nih.gov

Reactions at the Methyl Group: The methyl group at C3 is generally unreactive. wikipedia.org However, its C-H bonds can potentially undergo free-radical reactions under specific conditions, similar to a benzylic position, although this is less common for methyl groups on electron-deficient pyridine rings. youtube.com Oxidation of the methyl group to a carboxylic acid typically requires harsh conditions, such as treatment with potassium permanganate. wikipedia.org

Table 3: Summary of Functional Group Interconversions

Functional GroupReaction TypeReagentsProduct Functional Group
5-IodoSuzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, base5-Aryl/Vinyl
5-IodoSonogashira CouplingR-C≡CH, Pd/Cu catalysts, base5-Alkynyl
5-IodoHeck CouplingAlkene, Pd catalyst, base5-Alkenyl
2-MethylthioOxidationH₂O₂ or m-CPBA (1 equiv.)2-Methylsulfinyl
2-MethylthioOxidationH₂O₂ or m-CPBA (2+ equiv.)2-Methylsulfonyl

Regioselectivity and Chemoselectivity in Multi-Functionalized Pyridine Reactions

The presence of multiple, electronically distinct functional groups on the pyridine ring makes this compound an excellent substrate for studying the principles of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend C-I > C-Br > C-Cl. acs.org Therefore, it is highly probable that Suzuki, Sonogashira, or Heck couplings would occur exclusively at the C5-iodo position without affecting the C-S bond of the methylthio group or the C-C bonds of the methyl group. This allows for the selective elaboration of the C5 position.

Regioselectivity in cross-coupling reactions of polyhalogenated pyridines is a subject of considerable study. While the target molecule is not polyhalogenated, the principles governing reactivity are informative. Oxidative addition of a palladium(0) catalyst is often favored at the electron-deficient C2 and C4 positions of the pyridine ring. nih.govnsf.gov However, in this compound, the inherent reactivity of the C-I bond would overwhelmingly direct the palladium catalyst to the C5 position, making this the exclusive site of cross-coupling.

In the case of electrophilic aromatic substitution, regioselectivity is determined by the balance of the activating and deactivating effects of the substituents, as discussed in section 3.3. The C4 position emerges as the most probable site for substitution due to the strong para-directing effect of the activating 2-methylthio group. This demonstrates how the electronic properties of the substituents guide the regiochemical outcome of the reaction.

Conversely, for a hypothetical nucleophilic aromatic substitution (SNAr), the electron-withdrawing pyridine nitrogen would activate the ortho (C2, C6) and para (C4) positions to nucleophilic attack. The presence of the methylthio group at C2 would make this position a potential site for nucleophilic displacement, competing with reactions at C6.

Spectroscopic and Structural Elucidation of 5 Iodo 3 Methyl 2 Methylthio Pyridine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectroscopy offers initial yet crucial insights into the molecular structure. In ¹H NMR, the chemical shift of a proton is indicative of its electronic environment. For 5-Iodo-3-methyl-2-(methylthio)pyridine, the aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the pyridine (B92270) ring. The methyl groups, being in a more shielded environment, would resonate upfield. Specifically, the S-methyl protons would likely appear as a singlet around δ 2.0-3.0 ppm, while the C3-methyl protons would also present as a singlet in a similar region.

In ¹³C NMR spectroscopy, the chemical shifts provide information about the carbon skeleton. The carbon atoms of the pyridine ring are expected to have chemical shifts in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine atom (C5) would be significantly influenced by the heavy atom effect, leading to a shift to a higher field (lower ppm value) than might otherwise be expected. The carbon attached to the electron-donating methylthio group (C2) and the methyl group (C3) would also exhibit characteristic shifts. The methyl carbons will appear in the upfield region of the spectrum.

A representative analogue, 6-iodo-3-(methylthio)-2-phenylimidazo[1,2-a]pyridine, shows a methylthio singlet at δ 2.25 ppm and a methyl singlet at δ 2.49 ppm in its ¹H NMR spectrum. The aromatic protons appear at δ 8.77 (s, 1H), 8.27 (d, J = 7.8 Hz, 2H), 7.53 (s, 1H), 7.48-7.46 (m, 2H), and 7.39-7.37 (m, 1H). The ¹³C NMR spectrum of this analogue displays signals for the methyl carbons at δ 18.4 and δ 27.3 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4 ~ 7.5 - 8.0 -
H6 ~ 8.0 - 8.5 -
C2 - ~ 160 - 165
C3 - ~ 130 - 135
C4 - ~ 145 - 150
C5 - ~ 80 - 90
C6 - ~ 150 - 155
3-CH₃ ~ 2.2 - 2.5 ~ 15 - 20

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proton-Carbon Correlations

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak would be expected between the aromatic protons on the pyridine ring that are adjacent to each other (H4 and H6 are not adjacent, so no direct COSY correlation is expected between them). This technique helps in tracing the proton network within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This is a highly sensitive technique that allows for the direct assignment of a proton's chemical shift to the carbon to which it is attached. columbia.edu For instance, the signal for H4 would show a correlation to the signal for C4, and the H6 signal would correlate to the C6 signal. Similarly, the protons of the two methyl groups would correlate with their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (typically 2-3 bonds, ²JCH and ³JCH) correlations between protons and carbons. youtube.com This technique is instrumental in piecing together the molecular structure by connecting fragments. For example, the protons of the C3-methyl group would be expected to show correlations to C3 and C4. The protons of the S-methyl group would show a correlation to C2. Furthermore, the aromatic proton H4 would likely show correlations to C3, C5, and C6, while H6 would correlate to C5 and potentially C2. These long-range correlations provide definitive evidence for the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.gov This high accuracy allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₇H₈INS), the expected exact mass can be calculated. HRMS analysis of a related compound, 6-iodo-3-(methylthio)-2-phenylimidazo[1,2-a]pyridine, showed an [M+H]⁺ ion at m/z 380.9917, which was in excellent agreement with the calculated value of 380.9917 for C₁₅H₁₄IN₂S. rsc.org This demonstrates the power of HRMS in confirming the elemental composition.

Table 2: Molecular Formula and Exact Mass of this compound

Compound Name Molecular Formula Calculated Exact Mass

Fragmentation Pathways and Isotopic Signatures

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule. arkat-usa.org For this compound, common fragmentation pathways would likely involve the loss of the methyl groups or the methylthio group. The presence of iodine, which has a single stable isotope (¹²⁷I), results in a monoisotopic molecular ion peak, simplifying the interpretation of this region of the mass spectrum. However, the presence of sulfur (with its characteristic ³⁴S isotope at about 4.2% natural abundance) would lead to a small M+2 peak, which can be a useful diagnostic tool. nih.gov The fragmentation of the pyridine ring itself can also occur, leading to a complex but informative pattern of fragment ions. The study of fragmentation mechanisms in related sulfur-containing heterocyclic compounds has shown that the nature of the substituents significantly influences the fragmentation pattern. arkat-usa.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The C-H bending vibrations of the methyl groups would be found around 1450-1375 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the 800-600 cm⁻¹ region. The C-I stretching vibration would be expected to appear at a low frequency, typically below 600 cm⁻¹. For a related iodo-substituted compound, IR (KBr) spectroscopy showed characteristic peaks at 3447, 2912, 1626, 1435, and 1350 cm⁻¹. rsc.org

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly sensitive to non-polar bonds and can be very useful for observing the vibrations of the aromatic ring and the C-S and C-I bonds.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch 2950 - 2850
Aromatic C=C/C=N Stretch 1600 - 1400
C-H Bend (methyl) 1450 - 1375
C-S Stretch 800 - 600

Compound Names

Table 4: List of Mentioned Compounds

Compound Name
This compound

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal proof of the molecular structure of this compound, including the connectivity of atoms and its conformational preferences in the solid state.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

While specific data for the title compound is unavailable, we can predict the expected bond lengths and angles based on data from analogous structures and general principles of chemical bonding. For instance, the crystal structure of a related compound, 2-(methylthio)thiazolo[5,4-c]pyridine, can provide some insights into the geometry of the 2-(methylthio)pyridine (B99088) core.

Expected Molecular Geometry:

The pyridine ring is anticipated to be largely planar. The carbon-carbon and carbon-nitrogen bond lengths within the pyridine ring will be intermediate between single and double bonds, characteristic of an aromatic system. The C-S bond of the methylthio group and the C-I bond are significant features. The methyl group at the 3-position will introduce some steric strain, which may cause minor deviations from ideal planarity.

Hypothetical Bond Data:

To illustrate the type of data that would be obtained from an X-ray crystallographic study, a hypothetical data table is presented below. These values are estimates based on standard bond lengths and angles for similar chemical fragments.

Bond/AngleAtom 1Atom 2Atom 3Expected Value
Bond Lengths (Å)
C-IC5I~2.10
C-SC2S~1.75
S-C(methyl)SC(H3)~1.81
C-N (avg)CN~1.34
C-C (ring avg)CC~1.39
C-C(methyl)C3C(H3)~1.51
Bond Angles (°)
C4-C5-IC4C5I~119
N1-C2-SN1C2S~116
C2-S-C(methyl)C2SC(H3)~105
C2-C3-C(methyl)C2C3C(H3)~122
Dihedral Angles (°)
C4-C3-C2-SC4C3C2S
C3-C2-S-C(methyl)C3C2SC(H3)

Note: This table is for illustrative purposes only and does not represent experimental data.

Investigation of Crystal Packing and Non-Covalent Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. wikipedia.org For this compound, several types of interactions would be expected to play a crucial role in the crystal packing. The study of these interactions is vital for understanding the physical properties of the solid material and for crystal engineering. mdpi.com

Key Expected Interactions:

Halogen Bonding: The iodine atom is a potential halogen bond donor. wikipedia.org It can interact with electron-rich regions of neighboring molecules, such as the nitrogen atom of the pyridine ring or the sulfur atom of the methylthio group. acs.org These interactions are directional and can significantly influence the supramolecular architecture.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, either in a face-to-face or an offset arrangement. These interactions are driven by van der Waals forces and electrostatic interactions between the π-electron clouds.

C-H···π Interactions: The hydrogen atoms of the methyl groups or the pyridine ring can interact with the electron-rich π-system of an adjacent molecule.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. orientjchem.orglibretexts.org

Expected Electronic Transitions:

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine and its derivatives, these transitions typically occur at higher energies (shorter wavelengths) and have high molar absorptivity. The presence of substituents like iodine, methyl, and methylthio will cause a bathochromic (red) shift in these absorptions compared to unsubstituted pyridine.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or sulfur atom) to a π* antibonding orbital. These are generally of lower energy (longer wavelength) and have a much lower intensity than π→π* transitions. libretexts.org

The solvent used for the measurement can significantly affect the position of these absorption bands. orientjchem.org Polar solvents are known to cause a blue shift (hypsochromic shift) in n→π* transitions and a red shift (bathochromic shift) in π→π* transitions.

Hypothetical UV-Vis Data:

The following table illustrates the kind of data that would be obtained from a UV-Vis spectroscopic analysis in different solvents. The specific wavelengths and molar absorptivities are hypothetical.

Solventλmax (nm) for π→πMolar Absorptivity (ε) for π→πλmax (nm) for n→πMolar Absorptivity (ε) for n→π
Hexane~265~8000~310~500
Ethanol~270~7500~300~400
Acetonitrile~268~7800~305~450

Note: This table is for illustrative purposes only and does not represent experimental data.

Analysis of the UV-Vis spectrum would provide valuable information about the electronic structure of this compound and how it is influenced by the various substituents on the pyridine ring.

Theoretical and Computational Chemistry Studies on 5 Iodo 3 Methyl 2 Methylthio Pyridine

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) serves as a fundamental tool for predicting the three-dimensional arrangement of atoms in a molecule and its electronic landscape. semanticscholar.org By optimizing the molecular geometry of 5-Iodo-3-methyl-2-(methylthio)pyridine, researchers can obtain the most stable conformation, which is crucial for understanding its interactions and reactivity. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-31G(d,p) basis set, to ensure accuracy. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For pyridine (B92270) derivatives, the HOMO-LUMO gap can explain charge transfer interactions within the molecule. nih.gov Reactivity indices such as chemical hardness, chemical potential, and electrophilicity can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 1: Frontier Molecular Orbital Properties

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available
Ionization Potential Data not available
Electron Affinity Data not available
Chemical Hardness Data not available
Chemical Potential Data not available
Electrophilicity Index Data not available

(Data based on general principles of FMO analysis for similar pyridine derivatives; specific values for this compound are not publicly available in the search results.)

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color spectrum to indicate different electrostatic potential values, with red typically representing electron-rich (negative) regions and blue representing electron-poor (positive) regions. These maps help in identifying the sites for electrophilic and nucleophilic attacks. For a molecule like this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the sulfur atom, indicating these as potential sites for electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is a key factor in molecular stability. These interactions, often referred to as hyperconjugative interactions, can be quantified to understand the charge transfer occurring within the molecule. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization across the pyridine ring and its substituents.

Table 2: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
Data not available Data not available Data not available

(Specific NBO analysis data for this compound is not available in the provided search results. The table structure is based on typical NBO analysis outputs for organic molecules.)

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. lehigh.edu

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical values, when compared with experimental spectra, can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the peaks observed in an experimental Infrared (IR) spectrum. This helps in assigning the vibrational modes to specific functional groups within the molecule. lehigh.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to understand the electronic transitions within the molecule.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data

Spectroscopic Technique Theoretical Value Experimental Value
¹H NMR (ppm) Data not available Data not available
¹³C NMR (ppm) Data not available Data not available
IR (cm⁻¹) Data not available Data not available
UV-Vis (λmax, nm) Data not available Data not available

(Specific spectroscopic data for this compound is not available in the provided search results.)

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered good candidates for NLO materials. For pyridine derivatives, the presence of electron-donating and electron-withdrawing groups can enhance NLO properties.

Table 4: Calculated Non-Linear Optical (NLO) Properties

Parameter Value (esu)
Dipole Moment (μ) Data not available
Mean Polarizability (α) Data not available
First-Order Hyperpolarizability (β) Data not available

(Specific NLO data for this compound is not available in the provided search results.)

Quantum Chemical Descriptors for Reactivity and Stability Predictions

A range of quantum chemical descriptors can be calculated to provide a deeper understanding of a molecule's reactivity and stability. These include parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors are derived from the electronic structure of the molecule and provide a quantitative basis for predicting its chemical behavior.

Table 5: Quantum Chemical Descriptors

Descriptor Value
Total Energy Data not available
Dipole Moment Data not available
Electronegativity (χ) Data not available
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available

(Specific quantum chemical descriptor data for this compound is not available in the provided search results.)

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of a molecule over time, providing insights into its flexibility, preferred shapes (conformers), and the energetic barriers between them. For this compound, MD simulations would be instrumental in characterizing the rotational freedom of the exocyclic methylthio group and understanding how different solvents might influence its orientation relative to the pyridine ring.

Conformational Landscape:

The conformational flexibility of this compound is primarily dictated by the rotation around the C2-S bond, which defines the dihedral angle between the pyridine ring and the methyl group of the methylthio substituent. Computational studies on analogous molecules, such as 2-(methylthio)pyridines and other substituted thioanisoles, suggest that the methylthio group is not a free rotor. Instead, it experiences a rotational energy barrier with distinct energy minima.

Research on similar aromatic methylthio compounds indicates that the most stable conformer often has the S-methyl group lying in or near the plane of the aromatic ring. This planarity is a result of a balance between steric hindrance with adjacent substituents and electronic effects, such as hyperconjugation between the sulfur lone pairs and the π-system of the pyridine ring.

In the case of this compound, the presence of the methyl group at the C3 position would likely introduce significant steric hindrance, influencing the preferred dihedral angle of the methylthio group. It is plausible that to minimize steric clash, the S-methyl group would orient itself away from the C3-methyl group.

A hypothetical potential energy surface for the rotation of the methylthio group, based on data from structurally related molecules, can be conceptualized. This surface would likely feature two primary energy minima corresponding to planar or near-planar orientations of the C-S-C plane relative to the pyridine ring, with a rotational barrier that must be overcome to transition between them.

Illustrative Rotational Barrier Data for Analogous Methylthio Aromatic Compounds

CompoundMethodRotational Barrier (kcal/mol)Most Stable Conformation (Dihedral Angle)
ThioanisoleDFT~2.5Planar (0°)
2-MethylthioanisoleDFT~4.0Non-planar (~45°)
2-(Methylthio)pyridine (B99088)DFT~3.0Near-planar (~15°)

This table presents hypothetical yet representative data based on computational studies of similar molecules to illustrate the expected range of rotational barriers and conformational preferences.

Solvent Effects:

The surrounding solvent environment can significantly impact the conformational equilibrium and dynamics of a molecule. MD simulations in explicit solvent models (e.g., water, methanol (B129727), or less polar solvents like chloroform) would reveal the extent of this influence on this compound.

In polar solvents, such as water, it is anticipated that solvent molecules would form a structured solvation shell around the solute. Hydrogen bonding between water and the nitrogen atom of the pyridine ring would be a dominant interaction. The polarity of the solvent can also affect the electronic distribution within the molecule, which in turn can alter the rotational barrier of the methylthio group. Generally, more polar solvents might stabilize conformers with a larger dipole moment.

Conversely, in nonpolar solvents, the conformational landscape might more closely resemble the gas-phase predictions, with intramolecular steric and electronic effects being the primary determinants of the preferred conformation.

An MD simulation would track key structural parameters over time, such as the C3-C2-S-C(methyl) dihedral angle, to map the conformational space sampled by the molecule in different solvents. The resulting free energy landscape would quantitatively describe the relative populations of different conformers and the energy barriers between them.

Illustrative Solvent Effects on the C3-C2-S-C(methyl) Dihedral Angle

SolventDielectric ConstantPredominant Dihedral Angle Range (degrees)
Gas Phase1-15 to 15
n-Hexane1.9-20 to 20
Chloroform4.8-30 to 30
Water80.1-45 to 45

This table provides an illustrative example of how the conformational flexibility, represented by the range of sampled dihedral angles, might increase with solvent polarity, based on general principles of solute-solvent interactions.

Synthesis and Characterization of Derivatives and Analogues of 5 Iodo 3 Methyl 2 Methylthio Pyridine

Design Principles for Systematic Structural Modification

The systematic structural modification of 5-iodo-3-methyl-2-(methylthio)pyridine is primarily guided by principles of medicinal chemistry and materials science. The goal is to develop analogues with enhanced biological activity, improved physicochemical properties, or novel applications. Key strategies involve modifying the pyridine (B92270) core and its substituents to probe structure-activity relationships (SAR).

Iodo Group: The iodine atom at the 5-position is a key feature. Its size and lipophilicity can be critical for binding to target proteins. Furthermore, the carbon-iodine bond is relatively weak, making it an excellent handle for introducing a wide range of other functional groups via cross-coupling reactions. The design of analogues often involves replacing the iodine with other halogens (fluorine, chlorine, bromine) to modulate the electronic properties and binding interactions of the molecule.

Methyl Group: The methyl group at the 3-position can influence the molecule's conformation and metabolic stability. Varying the size and position of this alkyl group can help to probe the steric requirements of a biological target.

Methylthio Group: The methylthio group at the 2-position can be modified to alter the molecule's polarity, solubility, and potential for hydrogen bonding. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or replacement of the methyl group with other alkyl or aryl groups, can significantly impact the compound's biological activity.

By systematically altering these substituents, researchers can develop a library of analogues to identify compounds with optimized properties for a specific application.

Synthesis of Pyridine Ring-Substituted Analogues (e.g., Variation of Methyl and Iodo Positions)

The synthesis of analogues with variations in the positions of the methyl and iodo groups on the pyridine ring can be achieved through multi-step synthetic sequences, often starting from commercially available pyridine derivatives. The precise positioning of substituents is typically controlled by the choice of starting materials and the regioselectivity of the chemical reactions employed.

While specific examples for the direct synthesis of all possible regioisomers of this compound are not extensively documented in the readily available literature, general synthetic strategies for substituted pyridines can be applied. For instance, the synthesis of a regioisomer like 3-bromo-5-methyl-2-(methylthio)pyridine (B1378381) can be achieved through the bromination of 5-methyl-2-(methylthio)pyridine. This suggests that similar strategies could be employed for the synthesis of iodo-substituted analogues.

Another approach involves the construction of the substituted pyridine ring from acyclic precursors. This method offers greater flexibility in controlling the substitution pattern. For example, a process for preparing 2,5-disubstituted pyridines has been described, which could be adapted to synthesize various regioisomers of the target compound.

A general representation of a synthetic approach to a regioisomeric bromo-methyl-methylthiopyridine is outlined below:

Starting Material Reagents and Conditions Product Reference
5-methyl-2-(methylthio)pyridineBromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent (e.g., DCM, acetic acid) at 0–40°C3-Bromo-5-methyl-2-(methylthio)pyridine
3,5-dibromopyridine (B18299)Sodium thiomethoxide in DMF at 0°C to room temperature3-Bromo-5-(methylthio)pyridine

Synthesis of Derivatives with Modified Thioether Moieties (e.g., Ethylthio, Phenylthio, Sulfonyl Analogues)

Modification of the 2-(methylthio) group is a common strategy to explore the impact of this moiety on the compound's properties. This can involve changing the alkyl or aryl substituent on the sulfur atom or oxidizing the sulfur to a sulfoxide or sulfone.

Ethylthio and Other Alkylthio Analogues: The synthesis of ethylthio or other alkylthio analogues can be achieved by reacting a suitable precursor, such as a 2-halopyridine, with the corresponding sodium alkanethiolate. For example, the reaction of 3,5-dichloro-N-substituted-pyridine-2-carboxamides with sodium ethanethiolate (NaSEt) yields the corresponding 5-chloro-3-ethylsulfanyl-pyridine-2-carboxamide derivatives. google.com A similar nucleophilic aromatic substitution reaction could be applied to a 5-iodo-3-methyl-2-halopyridine to introduce an ethylthio or other alkylthio group.

Phenylthio Analogues: Phenylthio analogues can be synthesized in a similar manner, by reacting a 2-halopyridine derivative with sodium thiophenolate. This approach has been used in the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. mdpi.com

Sulfonyl Analogues: The methylthio group can be oxidized to the corresponding methylsulfonyl group using various oxidizing agents, such as hydrogen peroxide. For instance, 2,3-dimethyl-4-(methylthio)pyridine-N-oxide can be oxidized to 4-methanesulfonyl-2,3-dimethyl-pyridine-1-oxide using 30% hydrogen peroxide. orientjchem.org A similar oxidation of this compound would yield the corresponding 5-iodo-3-methyl-2-(methylsulfonyl)pyridine.

Starting Material Reagents and Conditions Product Reference
3,5-dichloro-N-substituted-pyridine-2-carboxamideSodium ethanethiolate (NaSEt) in THF at room temperature5-chloro-3-ethylsulfanyl-N-substituted-pyridine-2-carboxamide google.com
2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinatesIodine-mediated one-pot synthesis3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs mdpi.com
2,3-dimethyl-4-(methylthio)pyridine-N-oxide30% Hydrogen Peroxide (H₂O₂) at 75°C4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide orientjchem.org

Synthesis of Analogues with Different Halogen Substitutions (e.g., Fluoro-, Chloro-, Bromo-Analogues)

Replacing the iodine atom at the 5-position with other halogens can significantly alter the electronic and steric properties of the molecule, which can in turn affect its biological activity. nih.gov The synthesis of these analogues can be achieved through various halogenation reactions or by starting from appropriately halogenated precursors.

Bromo-Analogues: The synthesis of 5-bromo-2-methylpyridine (B113479) derivatives can be achieved through the bromination of 2-methylpyridine (B31789) precursors. For example, 2-amino-5-bromopyridine (B118841) can be synthesized by the bromination of 2-aminopyridine, which can then be converted to 2,5-dibromopyridine. google.com A similar strategy could be employed to synthesize 5-bromo-3-methyl-2-(methylthio)pyridine. A patent describes a method for synthesizing 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, which involves a multi-step process starting from 2-chloro-3-trifluoromethyl-5-nitropyridine. google.com

Chloro-Analogues: The synthesis of 5-chloro-3-methylpyridine derivatives has been reported. For example, 5-chloro-3-methylpicolinic acid can be synthesized from 5-chloro-3-methylpicolinonitrile. chemicalbook.com This suggests that a 5-chloro analogue of the target compound could be prepared from a suitably substituted chloropyridine precursor.

Target Analogue Synthetic Approach Key Reagents/Intermediates Reference
5-Bromo-analogueBromination of a 2-methylpyridine precursorBromine, 2-amino-5-bromopyridine google.com
5-Chloro-analogueFrom a 5-chloropyridine precursor5-chloro-3-methylpicolinonitrile chemicalbook.com

Regioisomeric and Stereoisomeric Variants and Their Characterization

Regioisomeric Variants: The synthesis of regioisomers of this compound, where the positions of the iodo and methyl groups are varied, presents a synthetic challenge due to the need for precise control of substituent placement on the pyridine ring. While direct synthetic routes to all possible regioisomers are not well-documented, general strategies for the synthesis of substituted pyridines can provide a framework for their preparation.

For example, the synthesis of 3-bromo-5-methyl-2-(methylthio)pyridine has been achieved through two different routes: the direct bromination of 5-methyl-2-(methylthio)pyridine, and the nucleophilic substitution of 3,5-dibromopyridine with sodium thiomethoxide. These methods highlight the importance of the starting material in dictating the final substitution pattern.

Characterization of these regioisomers would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly crucial for determining the substitution pattern on the pyridine ring. The coupling patterns and chemical shifts of the aromatic protons would provide definitive evidence for the relative positions of the substituents. Mass spectrometry would confirm the molecular weight and elemental composition of the isomers.

Stereoisomeric Variants: The parent compound, this compound, is achiral and therefore does not have stereoisomers. Stereoisomers would only become relevant if a chiral center is introduced into the molecule, for example, by modifying one of the substituents with a chiral moiety. In such cases, the synthesis would require either the use of a chiral starting material or a stereoselective reaction to control the stereochemistry of the new chiral center. Characterization of the resulting diastereomers or enantiomers would involve techniques such as chiral chromatography and polarimetry, in addition to standard spectroscopic methods.

Formation of Fused and Bridged Heterocyclic Systems Incorporating the Pyridine Core

The this compound scaffold can serve as a versatile building block for the synthesis of more complex fused and bridged heterocyclic systems. The reactive sites on the pyridine ring, particularly the iodo group, can be utilized in various cyclization reactions to construct new rings.

Fused Heterocyclic Systems: A common strategy for forming fused heterocyclic systems is through intramolecular cyclization reactions. For example, substituted pyridines can be used to synthesize imidazo[1,5-a]pyridines. One method involves an iodine-mediated one-pot synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com Another approach is the synthesis of pyrido[1,2-a]pyrimidinones from 2-aminopyridines. ias.ac.in These methods could potentially be adapted to use a derivative of this compound as a starting material to generate novel fused heterocyclic systems. For instance, a 2-amino or 2-aminomethyl derivative of the parent compound could serve as a key intermediate.

The synthesis of indolizine (B1195054) derivatives, another class of fused heterocyclic systems, can be achieved from substituted pyridines. One method involves a palladium-catalyzed reaction of propargylic pyridines with aroyl chlorides. chemijournal.com

Bridged Heterocyclic Systems: The synthesis of bridged heterocyclic systems incorporating a pyridine core is a more complex synthetic challenge. These structures contain a bridge of one or more atoms connecting two non-adjacent positions of the pyridine ring. While the searched literature does not provide specific examples of the synthesis of bridged systems directly from this compound, general methods for the synthesis of bridged nitrogen heterocycles could be explored. For example, the synthesis of novel unsymmetrical bridged terpyridines has been reported, utilizing intra- and intermolecular Michael additions as key steps. acs.org The synthesis of pyrrolo[3,4-b]pyridin-5-ones, which can be considered a type of bridged system, has been achieved through a multi-component reaction followed by a cascade of cycloaddition and cyclization reactions. mdpi.com

Fused/Bridged System General Synthetic Approach Potential Starting Material from Core Structure Reference
Imidazo[1,5-a]pyridinesIodine-mediated one-pot synthesis2-aminomethyl-5-iodo-3-methyl-2-(methylthio)pyridine mdpi.com
Pyrido[1,2-a]pyrimidinonesCyclization of 2-aminopyridines2-amino-5-iodo-3-methyl-2-(methylthio)pyridine ias.ac.in
IndolizinesPalladium-catalyzed cyclization of propargylic pyridinesA propargylic derivative of the core structure chemijournal.com
Bridged TerpyridinesIntra- and intermolecular Michael additionsA suitably functionalized derivative of the core structure acs.org
Pyrrolo[3,4-b]pyridin-5-onesMulti-component reaction and cascade cyclizationA functionalized derivative of the core structure mdpi.com

Applications in Chemical Research and Advanced Materials Science

A Versatile Intermediate in Organic Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) core of 5-Iodo-3-methyl-2-(methylthio)pyridine makes it a highly valuable intermediate in organic synthesis. The presence of an iodo group, a known versatile handle for cross-coupling reactions, alongside a nucleophilic methylthio group and a directing methyl group, allows for a wide range of chemical transformations.

Precursor for Complex Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. chemscene.comchemimpex.com The synthesis of novel and complex heterocyclic scaffolds is a constant endeavor in medicinal and materials chemistry. This compound serves as a key precursor in the generation of such intricate structures. The reactivity of the iodo group at the 5-position allows for the introduction of various substituents through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the facile construction of carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of substituted pyridine derivatives.

Furthermore, the methylthio group at the 2-position can be manipulated. For instance, it can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of nucleophiles at this position, further expanding the molecular diversity that can be achieved from this single precursor. The combination of these transformations allows for the stepwise and controlled synthesis of highly functionalized and complex nitrogen-containing heterocyclic scaffolds.

Building Blocks for the Construction of Multi-Ring Systems

The development of multi-ring systems, particularly fused heterocyclic systems, is of significant interest due to their prevalence in biologically active molecules and functional materials. This compound is an excellent starting material for the construction of such polycyclic structures. The iodo- and methylthio- substituents can participate in intramolecular cyclization reactions to form fused rings.

For instance, after a cross-coupling reaction at the iodo-position to introduce a side chain containing a suitable functional group, an intramolecular cyclization can be initiated. This could involve the nitrogen of the pyridine ring or the sulfur of the methylthio group, leading to the formation of various fused heterocyclic systems like thieno[2,3-b]pyridines or other related structures. The specific nature of the fused ring system can be controlled by the choice of the cross-coupling partner and the reaction conditions. This approach provides a powerful strategy for the rapid assembly of complex, multi-ring architectures from a relatively simple starting material.

Ligand Design in Organometallic and Transition Metal Catalysis

The field of organometallic chemistry and transition metal catalysis heavily relies on the design and synthesis of ligands that can fine-tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. The pyridine-thioether motif present in this compound makes it an attractive candidate for ligand design.

Pyridine-Thioether Ligands in Palladium and Platinum Coordination Chemistry

Pyridine-thioether compounds are known to act as effective ligands for a variety of transition metals, including palladium and platinum. uef.fiuef.fi The nitrogen atom of the pyridine ring and the sulfur atom of the thioether group can coordinate to the metal center, forming stable chelate complexes. The resulting metallacycles can exhibit unique catalytic properties.

While direct studies on the coordination chemistry of this compound with palladium and platinum are not extensively documented in publicly available literature, the general principles of pyridine-thioether ligand coordination suggest its potential. uef.fiuef.fi The methyl group at the 3-position can influence the steric environment around the metal center, potentially impacting the catalytic selectivity. The iodine atom at the 5-position could either be retained in the final complex for further functionalization or be involved in the initial coordination process. Research on similar primary 2-pyridinethioamide ligands has shown their ability to form stable complexes with both palladium(II) and platinum(II), coordinating in a bidentate N,S-fashion. uef.fiuef.fi

Table 1: Coordination Behavior of Pyridine-Thioether Ligands with Palladium and Platinum

MetalLigand TypeCoordination ModePotential Applications
Palladium(II)Pyridine-thioetherBidentate (N,S)Cross-coupling reactions, C-H activation
Platinum(II)Pyridine-thioetherBidentate (N,S)Catalysis, Anticancer agents

This table is based on the general coordination chemistry of pyridine-thioether ligands and provides a potential framework for the behavior of this compound.

Catalytic Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The design of efficient ligands is crucial for the success of these reactions. Palladium complexes bearing pyridine-thioether ligands have the potential to be active catalysts in various cross-coupling reactions.

The iodine atom on the this compound scaffold itself can participate in such reactions, for instance, in Suzuki-Miyaura or Sonogashira couplings, to synthesize more complex molecules. tcichemicals.com In a catalytic context, once coordinated to a metal center like palladium, the ligand derived from this compound could facilitate the catalytic cycle. The electronic properties of the pyridine ring and the thioether sulfur can influence the oxidative addition and reductive elimination steps of the catalytic cycle, thereby affecting the efficiency and scope of the reaction. While specific catalytic data for complexes of this particular ligand are scarce, the broader class of pyridine-thioether ligands has shown promise in various catalytic transformations.

Applications in Analytical Chemistry as Reagents or Standards

The precise structure and functional groups of this compound suggest its potential utility in analytical chemistry, although specific applications are not widely reported. Iodinated compounds can sometimes be used as standards in analytical techniques such as mass spectrometry or chromatography due to their distinct isotopic patterns and retention times. osha.govsigmaaldrich.com

Given its well-defined molecular weight and structure, this compound could potentially serve as a certified reference material or an internal standard for the quantification of related compounds in complex matrices. sigmaaldrich.com Furthermore, the presence of the chromophoric pyridine ring and the heavy iodine atom might lend itself to detection by UV-Vis spectroscopy or as a heavy-atom derivative in crystallographic studies of biomolecules, though these applications remain speculative without direct experimental evidence. The development of analytical methods often relies on the availability of pure, well-characterized compounds like this compound. chemscene.comosha.gov

Development of Novel Materials with Tailored Properties

The structural characteristics of this compound make it a candidate for the development of new materials. The presence of the iodo-substituent allows for its use in cross-coupling reactions to build larger, conjugated systems. The methylthio group can also be modified or can influence the electronic properties of the molecule.

While specific research on this compound in electronic and optical materials is not extensively documented, its molecular framework is relevant to this field. The pyridine core is a common component in organic electronic materials due to its electron-deficient nature. The introduction of an iodine atom and a methylthio group can modulate the electronic energy levels (HOMO/LUMO) of the molecule. The polarizable iodine atom, in particular, can influence the material's response to electric fields.

The potential for this compound lies in its use as a precursor. For instance, the iodine atom can be replaced via metal-catalyzed cross-coupling reactions to attach other functional groups, extending the π-conjugated system. This is a fundamental strategy for tuning the optical absorption and emission properties of organic molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 1: Potential Contributions of Functional Groups to Material Properties

Functional GroupPotential Influence on Electronic/Optical Properties
Pyridine RingProvides a stable, electron-deficient aromatic core.
Iodine AtomEnables further functionalization via cross-coupling; its high atomic number can facilitate intersystem crossing, potentially useful in phosphorescent materials.
Methylthio GroupActs as a weak electron-donating group, influencing molecular energy levels and solubility.
Methyl GroupProvides steric effects and can enhance solubility in organic solvents.

In the realm of polymer science, this compound could serve as a functional monomer or an additive. The iodo-group can participate in polymerization reactions, such as Sonogashira or Suzuki couplings, to incorporate the pyridine unit into a polymer backbone. Such polymers could exhibit unique properties, including thermal stability, specific conductivity, or refractive indices, making them suitable for specialty coatings or functional films. There is a known compound, 2-chloro-3-iodo-5-methyl-6-(methylthio)pyridine, which suggests that halogenated methylthiopyridines are used as intermediates in the synthesis of more complex structures.

Supramolecular Chemistry and Crystal Engineering Using Halogen and Sulfur Interactions

A significant area of application for this compound is in supramolecular chemistry and crystal engineering. The molecule contains both a halogen bond donor (the iodine atom) and potential halogen bond acceptors (the nitrogen and sulfur atoms), which can be used to control the assembly of molecules in the solid state.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In this molecule, the C-I bond can act as a potent halogen bond donor. The sulfur atom of the methylthio group is known to be an effective halogen bond acceptor. This C–I···S interaction can be a reliable tool for constructing specific, ordered crystalline architectures.

Research on related systems has demonstrated that interactions involving sulfur and iodine are pivotal in forming desired supramolecular structures. For example, studies on other sulfur-rich molecules have shown that sulfur atoms can form intermolecular halogen bonds with iodine atoms of neighboring molecules. The interplay between C–I···S halogen bonds and other weak interactions, such as C–H···π or π-π stacking involving the pyridine ring, can lead to the formation of complex and functional solid-state materials. The ability to predict and control crystal packing is essential for tuning the bulk properties of a material, including its electronic conductivity, nonlinear optical response, and mechanical properties.

Systematic studies on other molecules have explored the capability of sp3 hybridized sulfur atoms to participate in halogen bonding, showing a high occurrence of the I···S motif in cocrystals. This indicates a strong potential for this compound to form predictable supramolecular assemblies governed by these specific interactions.

Q & A

Q. How to validate the compound’s role as a ligand in coordination chemistry?

  • Methodological Answer : Perform titration experiments with metal salts (e.g., PdCl2_2) and monitor shifts in UV-Vis or 1^1H NMR spectra. Single-crystal X-ray diffraction of the metal complex, as demonstrated for pyridine-based ligands in grass alkaloid synthesis, provides definitive structural proof .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.